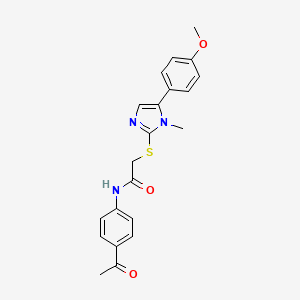![molecular formula C23H20N4O4 B2391306 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 921866-25-3](/img/structure/B2391306.png)
2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide is a chemical compound that has been used in scientific research. It is a potent inhibitor of a protein kinase called cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell division.
Mecanismo De Acción
The mechanism of action of 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide involves the inhibition of this compound. This compound is a protein kinase that is involved in the regulation of cell division. It phosphorylates the retinoblastoma protein (RB), which is a tumor suppressor protein. Phosphorylation of RB releases it from the transcription factor E2F, which promotes cell cycle progression. Inhibition of this compound prevents the phosphorylation of RB, thereby blocking cell cycle progression and preventing cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits this compound activity and induces cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that this compound has anti-tumor activity in xenograft models of breast cancer, melanoma, and glioblastoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide in lab experiments include its potency as a this compound inhibitor, its anti-cancer activity, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, there are also limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, its potency as a this compound inhibitor may also make it toxic to normal cells, which could limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide. One direction is to study its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease, where this compound has been implicated in the pathogenesis. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility and selectivity for this compound.
Métodos De Síntesis
The synthesis of 2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide involves several steps. The starting material is 2,3-dimethoxybenzaldehyde, which is reacted with 4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)aniline in the presence of a catalyst to form the intermediate product. This intermediate is then reacted with benzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide has been used in scientific research as a this compound inhibitor. This compound is overexpressed in many types of cancer, and its inhibition can prevent cancer cell proliferation. This compound has been shown to have potent anti-cancer activity in vitro and in vivo, and has been studied in various types of cancer, including breast cancer, melanoma, and glioblastoma.
Propiedades
IUPAC Name |
2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-14-25-21-18(7-5-13-24-21)23(29)27(14)16-11-9-15(10-12-16)26-22(28)17-6-4-8-19(30-2)20(17)31-3/h4-13H,1-3H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFJRUDUOPDHEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

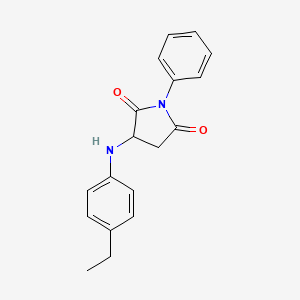
![2-Bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2391224.png)
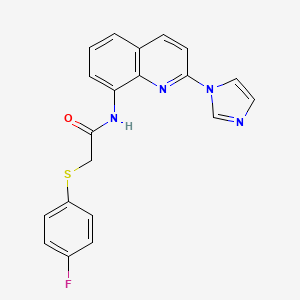
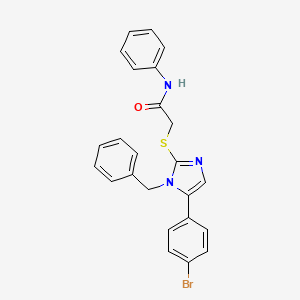
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2391234.png)
![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2391235.png)
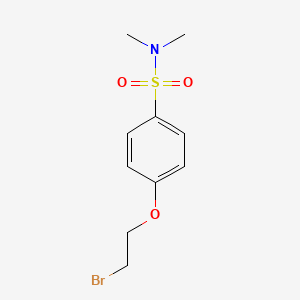
![3-(3-chlorobenzyl)-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391238.png)
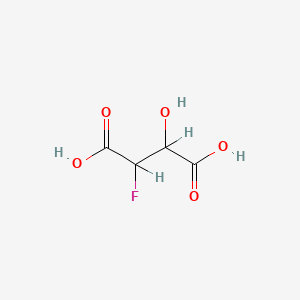
![(1H-benzo[d]imidazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2391242.png)
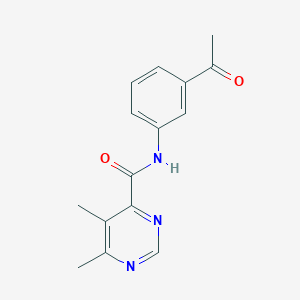

![2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride](/img/structure/B2391245.png)
